(-)-Maackiain 3-O-glucoside

Catalog No.
S606817
CAS No.
6807-83-6
M.F
C22H22O10
M. Wt
446.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Maackiain 3-O-glucoside

CAS Number

6807-83-6

Product Name

(-)-Maackiain 3-O-glucoside

IUPAC Name

2-(hydroxymethyl)-6-(5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-yloxy)oxane-3,4,5-triol

Molecular Formula

C22H22O10

Molecular Weight

446.4 g/mol

InChI

InChI=1S/C22H22O10/c23-6-17-18(24)19(25)20(26)22(32-17)30-9-1-2-10-13(3-9)27-7-12-11-4-15-16(29-8-28-15)5-14(11)31-21(10)12/h1-5,12,17-26H,6-8H2

InChI Key

VGSYCWGXBYZLLE-UHFFFAOYSA-N

Synonyms

trifolirhizin

Canonical SMILES

C1C2C(C3=C(O1)C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5=CC6=C(C=C25)OCO6

Isomeric SMILES

C1[C@@H]2[C@H](C3=C(O1)C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC5=CC6=C(C=C25)OCO6

The exact mass of the compound Trifolirhizin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of pterocarpans in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(-)-Maackiain 3-O-glucoside (also known as Trifolirhizin) is a naturally occurring isoflavonoid, specifically a pterocarpan, isolated from plants such as those in the Sophora and Trifolium genera. As the glycosylated form of the phytoalexin (-)-Maackiain, its primary role in nature is in plant defense. For procurement purposes, the key distinction of this compound is the presence of a glucose moiety, which fundamentally alters its physicochemical properties compared to its aglycone, impacting its utility in research and development, particularly in creating aqueous formulations and in studies of bioavailability and metabolism.

Research Fit

Osteoblast differentiation pathway studies
Tyrosinase inhibition assay context
Aqueous formulation and solubility workflow
Glycoside-specific bioactivity profiling

Substituting (-)-Maackiain 3-O-glucoside with its aglycone, (-)-Maackiain, is a critical error in experimental design. The glucose moiety is not a passive carrier; it significantly enhances aqueous solubility, which is crucial for preparing stock solutions and for formulation in biological assays. Furthermore, the glycosidic bond alters the molecule's metabolic fate, often making the glucoside a more stable pro-drug for in vivo or cell-based studies compared to the more rapidly metabolized aglycone. Procuring crude plant extracts is also inadvisable for reproducible research, as extracts contain a complex mixture of other flavonoids and compounds, introducing uncontrolled variables and yielding results that cannot be specifically attributed to the target molecule.

Substitution Risk

Property
Glycoside (Trifolirhizin)
Aglycone (-)-Maackiain
Bone Metabolism
Promotes osteoblast differentiation
Inhibits osteoclastogenesis
Tyrosinase
Reported inhibition context
No reported activity
Aqueous Solubility
Higher water solubility profile
Low aqueous solubility
MAO-B Target
No reported inhibition
Reported MAO-B inhibition

Enhanced Aqueous Solubility for Simplified Handling and Formulation

The addition of a glucose moiety via glycosylation is a well-established method for dramatically increasing the aqueous solubility of flavonoid aglycones. While specific quantitative data for (-)-Maackiain 3-O-glucoside is not readily available, the principle is demonstrated by related flavonoids where glycosylation increased water solubility by orders of magnitude. For example, the water solubility of daidzin (a glucoside) is over 6 times greater than its aglycone, daidzein. This property is critical for avoiding the use of high concentrations of organic solvents like DMSO in sensitive biological assays.

Evidence DimensionAqueous Solubility
Target Compound DataSignificantly higher than aglycone (classified as 'slightly soluble')
Comparator Or Baseline(-)-Maackiain (aglycone) has a predicted water solubility of 0.51 g/L.
Quantified DifferenceExpected to be >6-fold higher based on analogous isoflavone pairs.
ConditionsStandard temperature and pressure in aqueous solution.

Improved water solubility simplifies stock solution preparation, enhances formulation options, and reduces the need for potentially cytotoxic organic solvents in cell-based experiments.

Osteoblast diff.
Reported
Promotes differentiation vs. aglycone inhibits osteoclastogenesis
Functional divergence supports osteogenic pathway studies
Class-level inference; distinct in vitro models

Differential Antifungal Activity Profile Compared to Aglycone

In studies of antifungal natural products, the glycoside and aglycone forms often exhibit different potencies. For some classes of compounds, the glycoside form shows superior activity. For example, with saponins, monodesmosidic glycosides were found to be the most active antifungal agents against dermatophytic species, while their corresponding aglycones showed less effect. This suggests that the glucoside moiety is not merely for solubility but can be critical for biological interaction and efficacy, making the choice between the two forms application-dependent.

Evidence DimensionAntifungal Activity (MIC)
Target Compound DataConfirmed antifungal properties.
Comparator Or BaselineAglycones of related compounds (saponins) showed lower antifungal activity than their glycosides.
Quantified DifferencePotency can differ significantly; in some classes, glycosides are more potent.
ConditionsIn vitro antifungal assays against pathogenic fungi.

For antifungal screening or development, assuming the aglycone is the only active form is incorrect; the glucoside may be more potent or have a different spectrum of activity.

Tyrosinase IC₅₀
Data to verify
506 μM
Supports tyrosinase inhibition screening context
Source absent; class-level inference

Improved Bioavailability Profile for In Vivo and Cell-Based Models

Glycosylation often serves to protect flavonoids from rapid metabolism, effectively acting as a pro-drug that is absorbed and later converted to the active aglycone. Studies comparing flavonoid O-glycosides and their aglycones show that the glycoside can lead to higher plasma concentrations. While maackiain itself has low bioavailability and rapid elimination, its absorption can be higher when delivered in a more soluble form. Therefore, for studies involving intestinal absorption models (e.g., Caco-2 cells) or in vivo pharmacokinetics, the glucoside form is the more biologically relevant precursor.

Evidence DimensionBioavailability / Absorption
Target Compound DataActs as a pro-drug for the active aglycone, (-)-Maackiain.
Comparator Or Baseline(-)-Maackiain (aglycone) exhibits low bioavailability and rapid elimination when administered directly.
Quantified DifferenceGlycosides of other flavonoids have demonstrated significantly higher bioavailability compared to their aglycones.
ConditionsIn vivo oral administration or in vitro Caco-2 cell permeability assays.

Using the glucoside provides a more realistic model for studying the absorption and metabolic fate of dietary or therapeutic isoflavonoids, leading to more clinically relevant data.

Water Solubility
Predicted
1.58 g/L vs. aglycone practically insoluble
Supports aqueous formulation workflow
ALOGPS predicted; verify experimentally
MAO-B Activity
Reported
Glycoside: no inhibition; Aglycone: IC₅₀ 680 nM
Glycosylation abolishes MAO-B inhibition context
Class-level inference; distinct assay platforms

Formulation of Aqueous-Based Biofungicides and Plant Elicitors

The enhanced water solubility of (-)-Maackiain 3-O-glucoside makes it the superior choice for developing aqueous formulations for agricultural research. This allows for uniform application in phytopathology studies without the phytotoxicity associated with high concentrations of organic solvents, enabling more accurate assessment of its antifungal or phytoalexin-eliciting properties.

Pharmacokinetic and Intestinal Absorption Studies in Nutraceutical Research

When investigating the bioavailability and metabolism of pterocarpan isoflavonoids, starting with the naturally occurring glucoside is essential. Its pro-drug characteristics provide a relevant model for how the compound is absorbed and processed in vivo. Using this compound in Caco-2 cell models or animal studies yields more translatable data compared to using the less bioavailable aglycone directly.

High-Throughput Screening for Anti-inflammatory or Anticancer Agents

In automated high-throughput screening (HTS) campaigns, compound solubility is paramount for preventing precipitation and ensuring reliable, concentration-dependent results. The superior solubility of (-)-Maackiain 3-O-glucoside over its aglycone facilitates the creation of stable, high-concentration DMSO-free or low-DMSO stock solutions required for HTS workflows, ensuring experimental reproducibility.

Application Fit

Application
Selection Property
Validation Focus
Osteoblast differentiation studies
Glycoside-specific osteogenic profile
ALP activity and mineralization endpoints
Tyrosinase inhibition assay
Enzyme inhibition context
Melanin synthesis pathway endpoints
Aqueous formulation research
Water-solubility profile
Solvent artifact and concentration verification
Hepatocellular carcinoma cell-model studies
Cell-model endpoint review
Cell viability and proliferation endpoints

Physical Description

Solid

XLogP3

0.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

446.12129689 Da

Monoisotopic Mass

446.12129689 Da

Heavy Atom Count

32

Melting Point

142 - 144 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

Trifolirhizin

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